B1578085 Beta-defensin 118

Beta-defensin 118

Cat. No.: B1578085
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 118 (DEFB118) is a novel host defense peptide encoded in humans, primarily expressed in the male reproductive tract and regulated by androgen . As a cationic antimicrobial peptide, it exhibits broad-spectrum activity against both Gram-negative bacteria (e.g., E. coli ) and Gram-positive bacteria (e.g., S. aureus ), with a demonstrated minimum inhibitory concentration (MIC) as low as 4 μg/mL . Beyond its direct antimicrobial role, DEFB118 possesses significant immunomodulatory properties. Research shows it can attenuate inflammation by downregulating the expression of key pro-inflammatory cytokines, including IL-1β and TNF-α, in cells challenged with pathogens . This anti-inflammatory action is achieved through the suppression of the NF-κB signaling pathway, a critical regulator of the immune response . Furthermore, DEFB118 has been shown to enhance cell viability and reduce apoptosis in intestinal epithelial cells upon bacterial challenge, while also supporting barrier function by increasing the abundance of the tight-junction protein ZO-1 . The recombinant DEFB118 protein is produced in E. coli and is offered at high purity (>90%) . These multifaceted functions make Human Recombinant Beta-Defensin 118 a vital tool for researching innate immunity, host-pathogen interactions, and developing novel anti-infective or anti-inflammatory therapies. This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

AYSGEKKCWNRSGHCRKQCKDGEAVKDTCKNLRACCIPSNEDH

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Defb118

Gene Locus and Chromosomal Mapping of the DEFB118 Gene

The gene encoding human Beta-defensin 118, DEFB118, is precisely located on the long (q) arm of chromosome 20. activemotif.comresearchgate.net Specifically, it resides at the chromosomal band 20q11.21. activemotif.com The genomic coordinates for the DEFB118 gene are from base pair 31,368,601 to 31,373,923 on chromosome 20. activemotif.com The gene itself spans 5,323 base pairs and is comprised of two exons. genecards.org This specific localization places it within a region known to be rich in other beta-defensin genes. genecards.orgoup.com

Beta-Defensin Gene Clusters and Synteny Analysis

The DEFB118 gene is not an isolated entity but is part of a larger family of beta-defensin genes that are organized into distinct clusters on different chromosomes. genecards.org In humans, beta-defensin genes are found in five separate clusters on chromosomes 6, 8, and 20. genecards.org DEFB118 is a component of the cluster located on chromosome 20q11. oup.com This clustering is a common feature of defensin (B1577277) genes and is thought to have arisen through a series of gene duplication events. nih.gov

Synteny analysis, which compares the gene order across different species, reveals that these beta-defensin gene clusters are largely conserved among mammals, including humans, chimpanzees, mice, rats, and dogs. dntb.gov.ua This indicates that these gene clusters, including the one containing DEFB118, were present in a common ancestor and have been maintained throughout evolution due to their important functions. All identified beta-defensin clusters are syntenic across these species, with orthologous genes showing a high degree of conservation in both their order and orientation within the cluster. genecards.org In cattle, the beta-defensin gene clusters are found on chromosomes 8, 13, 23, and 27, which are orthologous to the human beta-defensin clusters on chromosomes 8, 20, 6, and 8, respectively. nih.gov

Table 1: Chromosomal Location of Beta-Defensin Gene Clusters in Different Mammalian Species

Species Chromosomal Locations of Beta-Defensin Clusters
Human Chromosomes 8p23.1, 6p12.3, 20p13, and 20q11.21 genecards.org
Rat Chromosomes 16q12.5, 15p12, 9q12-q13, and 3q41 genecards.org
Mouse Chromosomes 8qA1.3-A2, 14qC3, 1qA3, and 2qH1 genecards.org
Dog Chromosomes 16, 25, 12, and 24 genecards.org
Cattle Chromosomes 8, 13, 23, and 27 nih.gov

Tissue-Specific Expression Patterns of DEFB118 mRNA

The expression of DEFB118 mRNA is highly tissue-specific, a characteristic that provides clues to its physiological roles.

The most prominent expression of DEFB118 is observed in the male reproductive tract, specifically the epididymis and testis. oup.com In humans, DEFB118 mRNA is abundantly expressed in the proximal regions of the epididymis, namely the caput (head) and corpus (body), with lower levels of expression detected in the cauda (tail) region and the testis. oup.com This regionalized expression pattern is also conserved in macaques, where DEFB118 expression is restricted to the caput and corpus of the epididymis. oup.com The high level of expression in the epididymis, a site crucial for sperm maturation and storage, suggests a role for DEFB118 in these processes, in addition to its potential antimicrobial functions. oup.comdntb.gov.ua

While the male reproductive tract is the primary site of DEFB118 expression, evidence also points to its presence in other epithelial tissues. Immunohistochemical staining has detected DEFB118 protein in the human pancreas. wikipedia.org Furthermore, studies have shown that DEFB118 mRNA is constitutively expressed in human oral fibroblasts and oral keratinocytes. oup.com This expression in the oral mucosa can be further induced by the presence of the fungus Candida albicans, suggesting a role for DEFB118 in the oral cavity's innate immune defense against fungal pathogens. oup.com

Table 2: Tissue-Specific mRNA Expression of Human DEFB118

Tissue Expression Level Reference
Caput Epididymis Abundant oup.com
Corpus Epididymis Abundant oup.com
Cauda Epididymis Low oup.com
Testis Low oup.com
Pancreas Detected wikipedia.org
Oral Fibroblasts Constitutively Expressed oup.com
Oral Keratinocytes Constitutively Expressed oup.com

Expression in Male Reproductive Tract (Epididymis, Testis)

Regulation of DEFB118 Gene Expression

The highly specific expression pattern of DEFB118 is tightly controlled at the transcriptional level, with hormones playing a key regulatory role.

The expression of DEFB118 is known to be regulated by androgens, the male sex hormones. researchgate.netoup.com This androgen-dependent transcriptional control is a key feature of many genes expressed in the epididymis. The regulation of gene expression by androgens is mediated by the androgen receptor (AR), a transcription factor that binds to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes. Upon binding to androgens, the AR translocates to the nucleus, dimerizes, and binds to AREs to either activate or repress gene transcription. While the direct binding of the androgen receptor to specific AREs within the DEFB118 gene has not been definitively demonstrated through chromatin immunoprecipitation studies in the available literature, the consistent observation of its androgen-regulated expression across multiple studies strongly supports a direct or indirect regulatory mechanism involving the androgen receptor. researchgate.netoup.com The presence of putative transcription factor binding sites, including those for factors that may interact with the androgen receptor signaling pathway, has been identified in the promoter region of the DEFB118 gene. activemotif.com

Induction by Microbial Components and Inflammatory Stimuli

The expression of beta-defensins is a key component of the innate immune system, often triggered directly by the presence of pathogens or inflammatory signals. The induction of DEFB118 is consistent with this paradigm, responding to various microbial and inflammatory cues. The transcriptional regulation of beta-defensin genes is frequently mediated by transcription factors associated with immune and inflammatory responses, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov

Research indicates that bacterial components are significant inducers. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a well-established stimulus for the expression of many defensins. nih.gov Studies have shown that DEFB118 exhibits antimicrobial activity against both Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus. proteinatlas.orgnih.gov The protein binds to bacterial lipopolysaccharides with high affinity. proteinatlas.org This interaction is central to its function, as it can lead to the permeabilization of bacterial membranes. proteinatlas.org

Inflammatory cytokines, which are signaling molecules used by the immune system, also play a crucial role in regulating beta-defensin expression. nih.gov Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) are known to stimulate the production of beta-defensins through signaling pathways that often converge on NF-κB activation. plos.orgmdpi.com

Interestingly, while induced by inflammatory triggers, DEFB118 has also been shown to possess anti-inflammatory properties. In studies using intestinal epithelial cells challenged with enterotoxigenic Escherichia coli (ETEC), DEFB118 treatment was found to suppress the NF-κB signaling pathway. researchgate.netnih.gov This suppression led to a decrease in the expression of inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and TNF-α. researchgate.netnih.gov This suggests a potential negative feedback loop where DEFB118, once induced, helps to moderate the inflammatory response to prevent excessive tissue damage. researchgate.net

Table 1: Inducers and Regulatory Pathways for Beta-Defensin Expression

Inducing Agent/FactorGeneral Role in Defensin InductionSpecific Relation to DEFB118
Microbial Components (e.g., LPS)Directly activate host defense gene expression via pattern recognition receptors. nih.govDEFB118 is active against bacteria and binds to LPS with high affinity. proteinatlas.org
Inflammatory Cytokines (e.g., TNF-α, IL-1β)Stimulate defensin production as part of the broader inflammatory response. plos.orgmdpi.comDEFB118 expression can be influenced by these pathways and it also downregulates these cytokines, showing a feedback mechanism. nih.govresearchgate.net
NF-κB Signaling PathwayA central transcription factor pathway that activates the expression of many beta-defensin genes in response to stimuli. nih.govplos.orgDEFB118 has been shown to suppress the NF-κB pathway in response to bacterial challenge, indicating a modulatory role. researchgate.netnih.gov

Developmental Dynamics of DEFB118 Expression

The expression of DEFB118 is not uniform throughout the body or across all stages of life; instead, it shows distinct developmental and tissue-specific patterns. Research has identified its expression as being predominantly localized to the male reproductive tract. nih.gov Specifically, DEFB118 mRNA is found at high levels in the testis and is particularly abundant in the epididymis. nih.govwikipedia.org Within the epididymis, expression is highest in the proximal regions—the caput (head) and corpus (body)—with lower levels detected in the distal cauda (tail) region. nih.govbgee.org

A critical factor in the regulation of DEFB118 expression is hormonal control, specifically by androgens. genecards.orgalliancegenome.org This androgen regulation links the expression of DEFB118 directly to the hormonal environment that governs male sexual development and reproductive function. genenames.org

The developmental timing of DEFB118 expression further underscores its specialized role. Studies in macaques, which have a high degree of protein identity with humans for this defensin, revealed a clear age-dependent expression pattern. genenames.org DEFB118 was found to be specifically expressed in the epididymis of pubertal and adult individuals, with no significant expression in newborns. nih.gov This temporal pattern of expression, initiated around puberty, strongly suggests that DEFB118 is involved in processes related to sperm maturation. nih.gov Spermatozoa acquire their motility and fertilizing capacity during their transit through the epididymis, a process that is dependent on the unique luminal environment created by the epididymal epithelium. genenames.org The protein is secreted into the lumen and binds to sperm, where it is thought to contribute to innate immunity, protecting the sperm from microorganisms. proteinatlas.orggenenames.org

Table 2: Developmental and Tissue-Specific Expression of DEFB118

ParameterFindingSource
Primary Tissues Male reproductive tract: epididymis and testis. nih.govwikipedia.org
Specific Location Most abundant in the caput and corpus regions of the epididymis. nih.govbgee.org
Hormonal Regulation Expression is regulated by androgens. genecards.orgalliancegenome.orggenenames.org
Developmental Stage Expressed specifically in pubertal and adult stages. nih.gov
Proposed Function Role in sperm maturation and protection against microorganisms in the reproductive tract. proteinatlas.orgnih.gov

Mentioned Compounds

Molecular and Cellular Mechanisms of Defb118 Action

Direct Antimicrobial Activities of DEFB118

DEFB118 exhibits a broad spectrum of antimicrobial activity, effectively targeting both Gram-negative and Gram-positive bacteria, as well as certain fungi. genecards.orguniprot.orguniprot.orgproteinatlas.org This wide-ranging efficacy underscores its importance as a versatile component of the host's first line of defense.

Spectrum of Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella typhimurium)

DEFB118 demonstrates potent antimicrobial effects against several Gram-negative bacteria. genecards.orguniprot.orguniprot.org Notably, it is effective against pathogenic strains of Escherichia coli and Salmonella typhimurium. genecards.orguniprot.orguniprot.orgnih.gov

Research has shown that recombinant human DEFB118 has a minimum inhibitory concentration (MIC) of 4 µg/mL for E. coli strains K88 and DH5α. nih.govnih.gov For S. typhimurium, the MIC has been reported to be 8 mg/L. nih.gov The antimicrobial activity of DEFB118 against E. coli is a critical aspect of its function, particularly in protecting tissues and organs from infection. genecards.orgnih.gov Studies have demonstrated that incubating E. coli with 10 µg/ml of DEFB118 for 60 minutes can reduce bacterial survival to 20% of the control, with 25 µg/ml reducing survival to just 5%. wikigenes.org

Table 1: Antimicrobial Activity of DEFB118 against Gram-Negative Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli K88 4 µg/mL nih.govnih.gov
Escherichia coli DH5α 4 µg/mL nih.govnih.gov
Salmonella typhimurium 8 mg/L nih.gov

Spectrum of Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

The antimicrobial reach of DEFB118 extends to Gram-positive bacteria as well. genecards.orguniprot.orguniprot.org It has shown significant activity against common pathogens such as Staphylococcus aureus and Bacillus subtilis. genecards.orguniprot.orguniprot.orgnih.govnih.gov

The minimum inhibitory concentration (MIC) of DEFB118 against both S. aureus and B. subtilis has been determined to be 4 µg/mL. nih.govnih.gov This demonstrates that DEFB118 possesses a broad spectrum of antibacterial activity, targeting different types of bacterial cell walls. nih.gov

Table 2: Antimicrobial Activity of DEFB118 against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus 4 µg/mL nih.govnih.gov
Bacillus subtilis 4 µg/mL nih.govnih.gov

Antifungal Activity (e.g., Candida albicans, Candida glabrata)

In addition to its antibacterial properties, DEFB118 has demonstrated antifungal activity. nih.govscielo.br Specifically, recombinant DEFB118 has been shown to significantly decrease the survival of Candida albicans in a dose-dependent manner. nih.govscielo.brscielo.br This suggests that DEFB118 may play a role in the host's defense against fungal infections. nih.gov However, the same studies found that DEFB118 did not affect the survival of Candida glabrata strains. nih.govscielo.brscielo.br

Mechanistic Insights into Microbial Inactivation

The antimicrobial action of DEFB118 is primarily attributed to its ability to disrupt the physical integrity of microbial cells. This is achieved through direct interaction with the microbial membrane, leading to permeabilization and subsequent cell death.

A key mechanism of DEFB118 is its ability to cause rapid permeabilization of both the outer and inner membranes of bacteria like E. coli. genecards.orguniprot.orguniprot.orgnih.govwikigenes.org This disruption of the membrane barrier leads to the leakage of cellular contents and ultimately, cell death. scbt.com Studies using fluorescence dyes have shown that DEFB118 can cause a rapid, dose-dependent increase in outer membrane permeability, with maximal effects observed within a minute of exposure. researchgate.net Similarly, the inner membrane is also permeabilized, leading to the release of intracellular components. researchgate.net This membrane-disruptive mechanism is a hallmark of many defensins and is crucial for their bactericidal activity. nih.govwikigenes.org

Consistent with its membrane-permeabilizing activity, DEFB118 induces significant morphological changes on the surface of bacteria. genecards.orguniprot.orguniprot.orgnih.govwikigenes.org Scanning electron microscopy has revealed that treatment with DEFB118 causes time-dependent alterations to the surface of E. coli. oup.com Initially, membrane wrinkling is observed, followed by surface blebbing, roughening, and the accumulation of fibrous material, particularly at the sites of cell division. oup.com These dramatic structural changes provide visual evidence of the potent membrane-disrupting and lytic activity of DEFB118. oup.com

Disruption of Bacterial Biofilm Structures

Beta-defensin 118 (DEFB118) is recognized for its role in combating bacterial infections, with a mechanism that includes the disruption of bacterial biofilm structures. nih.govresearchgate.net Most defensins are understood to kill bacteria by compromising the integrity of their biofilm. researchgate.net While the precise mechanisms are still being elucidated, the rapid destruction of cells embedded within biofilms suggests that DEFB118, like other defensins, may act by disrupting the bacterial membranes. mdpi.com

Research on other beta-defensins, such as human beta-defensin 3 (hBD-3), has shown the ability to inhibit the formation of biofilms by antibiotic-resistant Staphylococcus. mdpi.com This is achieved by reducing the expression of genes responsible for producing the polysaccharide intercellular adhesin, a key component of the staphylococcal biofilm matrix. mdpi.com This provides a potential model for how DEFB118 might exert its anti-biofilm activities.

Inhibition of Microbial Macromolecular Synthesis

DEFB118 demonstrates the ability to inhibit the synthesis of essential macromolecules in bacteria, a key aspect of its antimicrobial function. nih.govwikigenes.orgmdpi.com Studies have shown that its primary effect is at the cell membrane level. nih.govwikigenes.org By causing rapid permeabilization of both the outer and inner membranes of bacteria like E. coli, DEFB118 disrupts the cellular integrity, which in turn leads to the inhibition of DNA, RNA, and protein synthesis. nih.govwikigenes.orgresearchgate.netscispace.com

The inhibitory effect on macromolecular synthesis is dose-dependent. At lower concentrations (e.g., 2 μg/ml), DEFB118 has a minimal immediate impact on DNA, RNA, and protein synthesis. researchgate.netscispace.com However, as the concentration increases, a significant decrease in macromolecular synthesis is observed. For instance, at concentrations of 10 and 25 μg/ml, there is a notable reduction in RNA synthesis within 10 minutes of exposure. researchgate.net This suggests that membrane disruption is the primary bactericidal event, with the inhibition of macromolecular synthesis being a direct consequence. researchgate.net

DEFB118 Concentration (µg/ml)Effect on E. coli Macromolecular SynthesisReference
2Little to no effect on DNA, RNA, and protein synthesis. researchgate.netscispace.com
4Little effect on DNA and RNA synthesis; inhibits protein synthesis after 40 minutes. scispace.com
10 and 25Significant decrease in RNA synthesis within 10 minutes. researchgate.net

Binding Affinity to Microbial Pathogen-Associated Molecular Patterns (e.g., Lipopolysaccharides)

A critical aspect of DEFB118's function is its high-affinity binding to lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. genecards.orguniprot.orgnih.gov This interaction is a key part of its antimicrobial and immunomodulatory activities. genecards.orguniprot.orguniprot.org The binding of DEFB118 to LPS can neutralize the endotoxic effects of LPS, thereby playing a role in immunoregulation. genecards.orguniprot.orgnih.gov

The affinity of DEFB118 for LPS has been quantified, with studies reporting a dissociation constant (KD) of 2.94 nM, indicating a very strong binding interaction. nih.gov This strong binding is thought to prevent LPS from interacting with its receptors on host cells, which in turn inhibits the secretion of inflammatory cytokines. nih.gov This mechanism highlights the dual role of DEFB118 in directly targeting bacteria and modulating the host's immune response to infection.

Differential Cytotoxicity and Specificity towards Mammalian Cells in Vitro

A crucial characteristic of antimicrobial peptides like DEFB118 is their ability to selectively target microbial cells while exhibiting minimal toxicity towards mammalian cells. nih.govwikigenes.org In vitro studies have demonstrated this differential cytotoxicity. For instance, while DEFB118 effectively permeabilizes and disrupts bacterial membranes, it does not have the same effect on eukaryotic cell membranes. nih.govwikigenes.org

A rat erythrocyte hemolytic assay, a common method to assess cytotoxicity towards mammalian cells, showed that DEFB118 did not cause hemolysis, indicating it does not permeabilize these eukaryotic cells. nih.govwikigenes.org Furthermore, hemolytic assays have shown no detrimental impact on cell viability, suggesting its safety for human use. nih.gov This selectivity is attributed to the differences in membrane composition between prokaryotic and eukaryotic cells, with the negatively charged components of bacterial membranes being a primary target for cationic defensins. oup.com

Immunomodulatory Roles of DEFB118

Beyond its direct antimicrobial actions, DEFB118 plays a significant role in modulating the host's immune response. nih.govoup.com This immunomodulatory capacity is a key feature of many beta-defensins, allowing them to orchestrate a balanced and effective defense against pathogens. frontiersin.org

Modulation of Host Inflammatory Responses in Cellular and Animal Models

DEFB118 has been shown to modulate inflammatory responses in both cellular and animal models, highlighting its therapeutic potential as an anti-inflammatory agent. nih.govresearchgate.netresearchgate.net It can alleviate inflammation and injury in intestinal epithelial cells challenged with enterotoxigenic Escherichia coli (ETEC). nih.govresearchgate.net This protective effect is mediated, at least in part, by the inhibition of critical inflammation-associated signaling pathways. nih.govresearchgate.net

In a porcine jejunum epithelial cell line (IPEC-J2), pretreatment with DEFB118 significantly increased cell viability and decreased the expression of inflammatory cytokines upon ETEC exposure. nih.govresearchgate.net Animal models have also provided evidence for the anti-inflammatory effects of DEFB118. In mice challenged with ETEC, DEFB118 treatment alleviated intestinal inflammation and epithelial injury. researchgate.net

Attenuation of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-1β, IL-6, TNF-α)

A key mechanism underlying the immunomodulatory role of DEFB118 is its ability to attenuate the production of pro-inflammatory cytokines and chemokines. nih.govnih.govresearchgate.net In response to inflammatory stimuli like LPS, DEFB118 can significantly inhibit the expression and secretion of key inflammatory mediators.

In RAW264.7 macrophage cells, a truncated core peptide of DEFB118 was found to significantly inhibit the mRNA levels of LPS-induced inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This led to a corresponding decrease in the secretion of IL-6 and TNF-α. nih.gov Similarly, in IPEC-J2 cells challenged with ETEC, DEFB118 pretreatment led to a significant decrease in the expression of IL-1β, IL-6, and TNF-α. nih.govresearchgate.net This attenuation of the pro-inflammatory cytokine cascade is a critical component of DEFB118's protective effects during infection and inflammation. nih.govnih.govresearchgate.net

Cell/Animal ModelConditionEffect of DEFB118 on Pro-inflammatory CytokinesReference
RAW264.7 MacrophagesLPS-induced inflammationSignificantly inhibited mRNA levels of IL-1β, IL-6, and TNF-α; decreased secretion of IL-6 and TNF-α. nih.gov
IPEC-J2 Cells (Porcine Jejunum Epithelial)ETEC challengeSignificantly decreased expression of IL-1β, IL-6, and TNF-α. nih.govresearchgate.net
C57BL/6 Mouse ModelETEC-induced jejunal injuryReduced expression of IL-1β and TNF-α. researchgate.net
Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

Beta-defensin 118 (DEFB118) has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-Kappa B (NF-κB) signaling pathway. Research on porcine jejunum epithelial cells (IPEC-J2) challenged with enterotoxigenic Escherichia coli (ETEC) demonstrated that pretreatment with DEFB118 significantly suppressed this critical inflammation-associated signaling pathway. nih.gov Specifically, DEFB118 inhibited the phosphorylation of both NF-κB and its inhibitor, IκB-α. nih.govnih.gov The activation of NF-κB is a key step in the inflammatory process, leading to the transcription of pro-inflammatory genes. nih.gov By inhibiting the phosphorylation of IκB-α, DEFB118 prevents its degradation and the subsequent translocation of NF-κB to the nucleus, thereby downregulating NF-κB activity. nih.gov This inhibitory action results in a decreased expression of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov The mechanism of DEFB118 is comparable to the effects of known NF-κB inhibitors like BAY11-7082, which also abolish ETEC-induced inflammatory responses. nih.gov

Table 1: Effect of DEFB118 on NF-κB Signaling Pathway Components

Treatment GroupPhosphorylated NF-κB ExpressionPhosphorylated IκB-α ExpressionReference
ControlBaselineBaseline nih.gov
ETEC ChallengeElevatedElevated nih.gov
DEFB118 Pretreatment + ETEC ChallengeInhibitedInhibited nih.govresearchgate.net
Regulation of Host Cell Apoptosis

DEFB118 plays a significant role in the regulation of host cell apoptosis, or programmed cell death, particularly in the context of bacterial challenge. nih.govresearchgate.net In studies involving IPEC-J2 cells exposed to ETEC, pretreatment with DEFB118 led to a significant decrease in the number of apoptotic cells. nih.govx-mol.net Flow cytometry analysis revealed a reduction in both early and total apoptosis rates in the cells pretreated with DEFB118 before the ETEC challenge. nih.gov

This anti-apoptotic effect is associated with the downregulation of key apoptosis-related genes. Specifically, DEFB118 treatment has been shown to decrease the expression of caspase 3, caspase 8, and caspase 9, which are critical executioner and initiator caspases in the apoptotic cascade. nih.govnih.gov The suppression of these caspases indicates that DEFB118 can interfere with the signaling pathways that lead to programmed cell death, thereby enhancing cell viability and protecting the intestinal epithelium from injury induced by pathogens. nih.gov

Table 2: Impact of DEFB118 on Apoptosis-Related Gene Expression in ETEC-Challenged IPEC-J2 Cells

GeneEffect of ETEC ChallengeEffect of DEFB118 Pretreatment + ETEC ChallengeReference
Caspase 3ElevatedDownregulated nih.gov
Caspase 8ElevatedSignificantly Downregulated nih.gov
Caspase 9ElevatedSignificantly Downregulated nih.gov

Impact on Host Cell Adhesion and Epithelial Barrier Integrity (e.g., Zonula Occludens-1)

The integrity of the epithelial barrier is crucial for preventing the invasion of pathogens and toxins. DEFB118 has been found to positively impact this barrier by influencing the expression and distribution of tight junction proteins. nih.gov Tight junctions are essential for maintaining the paracellular seal between epithelial cells. A key component of these junctions is Zonula Occludens-1 (ZO-1). nih.gov

In research on IPEC-J2 cells, ETEC challenge was shown to disrupt the intestinal barrier. However, pretreatment with DEFB118 was found to restore the abundance of ZO-1. nih.govx-mol.net Both immunofluorescence and western blot analyses confirmed that DEFB118 pretreatment significantly elevated the levels of ZO-1 protein in ETEC-challenged cells. researchgate.net This enhancement of ZO-1 suggests that DEFB118 contributes to the protection and maintenance of the intestinal barrier's structural and functional integrity, which is a crucial aspect of its protective effects against pathogens. nih.gov

Table 3: Effect of DEFB118 on Zonula Occludens-1 (ZO-1) Abundance

Treatment GroupZO-1 Protein AbundanceMethod of AnalysisReference
ControlNormalImmunofluorescence, Western Blot researchgate.net
ETEC ChallengeDecreasedImmunofluorescence, Western Blot researchgate.net
DEFB118 Pretreatment + ETEC ChallengeRestored/ElevatedImmunofluorescence, Western Blot nih.govresearchgate.net

Chemoattractant Properties for Immune Cell Populations (e.g., Immature Dendritic Cells, Memory T Cells, Macrophages)

Beyond their direct antimicrobial activities, beta-defensins are recognized as immunomodulatory molecules that can bridge the innate and adaptive immune systems. plos.org A key aspect of this function is their ability to act as chemoattractants, recruiting various immune cell populations to sites of infection or inflammation. plos.org While specific studies on the chemoattractant properties of DEFB118 are limited, the broader beta-defensin family exhibits these characteristics.

Beta-defensins have been shown to recruit immature dendritic cells and memory T cells to sites of infection. plos.orgnorthampton.ac.uk For instance, human beta-defensin 3 has been identified to induce macrophage chemoattraction. uniprot.org Human neutrophil defensins are chemotactic for immature human dendritic cells and naive T cells. nih.gov This recruitment is often mediated through interactions with chemokine receptors, such as CCR6, although some beta-defensins may act independently of this receptor. nih.gov The ability to attract these key immune cells is vital for initiating an effective adaptive immune response. Given that DEFB118 is a member of this peptide family, it is plausible that it shares these chemoattractant properties, contributing to host defense by mobilizing immune cells to combat pathogens.

Biological Functions and Physiological Significance of Defb118

Role in Male Reproductive Tract Homeostasis and Fertility

DEFB118 is a vital component of the male reproductive system's defense mechanisms, contributing to both innate immunity and the protection of spermatozoa.

DEFB118 is an androgen-regulated protein expressed in the epithelial cells of the epididymis, particularly in the caput region. oup.comuniprot.org As a key component of the innate immune system in the male reproductive tract, it helps to protect this vital organ from infections. abcam.comwikigenes.orgoup.com The expression of DEFB118 is specific to the epididymis and is crucial for creating an antimicrobial environment essential for sperm maturation. oup.comproteinatlas.org Its presence in the lumen of the epididymis and on the surface of sperm underscores its role in local host defense. oup.comuniprot.org

A primary function of DEFB118 is its potent, dose-dependent, and time-dependent antibacterial activity. oup.comnih.govoup.com This antimicrobial action is critical for shielding spermatozoa from pathogenic microorganisms in both the male and female reproductive tracts. oup.comwikigenes.org Research has shown that DEFB118 is effective against a range of bacteria, including Escherichia coli. oup.comwikigenes.orgnih.gov The mechanism of action involves the rapid permeabilization of both the outer and inner bacterial membranes, leading to membrane disruption and bacterial death. oup.comwikigenes.orgnih.gov This protective antimicrobial shield is vital for preserving sperm integrity and function.

**Table 1: Antimicrobial Activity of DEFB118 against *E. coli***

DEFB118 Concentration (µg/mL) Bacterial Survival (%) after 60 min Incubation
10 20%
25 5%
50 <2%
100 <1%

Data sourced from Yenugu et al. (2004). oup.comnih.govoup.com

As spermatozoa travel through the epididymis, they bind a variety of proteins, including DEFB118. oup.comnih.govoup.com This binding is a non-damaging interaction, as DEFB118 does not permeabilize eukaryotic cell membranes. nih.govoup.com The association of DEFB118 with the sperm surface is thought to provide a protective coating against pathogens, which may also play a role in fertility. oup.comoup.com This interaction is a key aspect of sperm maturation, where proteins are acquired to ensure the spermatozoa are equipped for fertilization. oup.comnih.govscispace.com

Protection of Spermatozoa Against Microbial Challenge

Contribution to Mucosal Barrier Defense Systems (e.g., Intestinal and Oral Mucosa)

The protective functions of DEFB118 are not limited to the reproductive tract; it also plays a role in the defense of other mucosal surfaces. The mucosal barrier is the body's first line of defense against pathogens. nih.govresearchgate.net

In the intestinal mucosa, DEFB118 has been shown to inhibit the adhesion of pathogenic E. coli to intestinal epithelial cells. uniprot.orggenecards.orgnih.gov This action helps to prevent bacterial colonization and subsequent inflammation. nih.gov Studies have demonstrated that DEFB118 can alleviate inflammation in intestinal epithelial cells by inhibiting the NF-κB signaling pathway, which in turn reduces the secretion of pro-inflammatory cytokines and decreases cell apoptosis. nih.gov

In the oral cavity, DEFB118 expression in oral fibroblasts can be induced by components of the fungus Candida albicans, such as β-glucan. scielo.br This suggests that DEFB118 plays a role in the oral immune response against fungal infections. scielo.br Recombinant DEFB118 has demonstrated direct antifungal activity against C. albicans. scielo.br

Interplay with Host Innate and Adaptive Immune Responses

DEFB118's role in the immune system extends beyond its direct antimicrobial activities. oup.comnih.gov It actively participates in modulating both innate and adaptive immune responses.

DEFB118 can bind with high affinity to bacterial lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. uniprot.orggenecards.orguniprot.org This binding can neutralize the potent inflammatory effects of LPS, thereby regulating the immune response. uniprot.orggenecards.org By preventing LPS from binding to its receptors on immune cells, DEFB118 can significantly inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov This immunomodulatory function is crucial in preventing an overactive inflammatory response that can lead to tissue damage. nih.gov

Furthermore, some defensins are known to enhance the adaptive immune response by promoting the activation of various immune cells like T cells and macrophages. nih.gov While the specific interactions of DEFB118 with the adaptive immune system are still being fully elucidated, its ability to modulate innate immune responses through cytokine regulation suggests a broader role in orchestrating host defense. abcam.comnih.gov

Evolutionary Dynamics and Comparative Genomics of Defb118

Evolutionary Origin of Beta-Defensins and DEFB118 within Vertebrates

The evolutionary history of beta-defensins is deeply rooted in the development of vertebrate innate immunity. Phylogenetic evidence suggests that a primordial beta-defensin gene served as the common ancestor for all vertebrate defensins. frontiersin.org This ancestral gene is thought to have emerged from the "big defensin" family found in invertebrates, such as mollusks and arthropods. researchgate.netscienceopen.com The transition from invertebrate big defensins to vertebrate beta-defensins likely involved processes of exon shuffling or intronization, which resulted in the loss of the N-terminal domain characteristic of big defensins. researchgate.netscienceopen.comwindows.net This evolutionary step gave rise to an ancestral vertebrate beta-defensin with a typical two-exon, one-intron gene structure, a feature that is preserved in mammals. researchgate.netwindows.net

Beta-defensins have been identified across a wide range of vertebrate species, including fish, amphibians, reptiles, birds, and mammals, underscoring their ancient origin and fundamental role in host defense. nih.govjabg.org The presence of beta-defensin-like genes in phylogenetically distant vertebrates supports the hypothesis that this gene family expanded and diversified throughout vertebrate evolution from a single common ancestor. frontiersin.orgnih.gov Beta-defensin 118 (DEFB118) is a member of this large and evolutionarily significant family of antimicrobial peptides. asiaandro.comgenecards.org

Gene Duplication Events and Diversification within Beta-Defensin Gene Clusters

Gene duplication is a primary engine driving the evolution and expansion of the beta-defensin gene family. jabg.orgmdpi.comphysiology.org This process has led to the formation of beta-defensin gene clusters on specific chromosomes in many species. jabg.orgphysiology.org In humans, major beta-defensin gene clusters are located on chromosomes 6, 8, and 20. asiaandro.com DEFB118 is situated within a cluster on the long arm of chromosome 20 (20q11.1). nih.gov

The evolution of this gene cluster is consistent with a "birth-and-death" model, where genes are created through duplication and can subsequently be inactivated or lost over time. nih.govnih.gov The cluster on chromosome 20q, which contains DEFB118 and its paralogs, arose from a series of tandem gene duplication events that occurred well before the divergence of humans and macaques over 23 million years ago. nih.gov Following duplication, the newly formed gene copies undergo rapid sequence diversification. mdpi.comphysiology.org This diversification is largely driven by positive selection, which favors amino acid changes that can lead to new or specialized functions, allowing the host to respond to a wide range of pathogens or to adapt to specific physiological roles. physiology.orgnih.gov The number of beta-defensin genes varies significantly among different vertebrate lineages, reflecting species-specific evolutionary pressures and adaptations. jabg.org

Table 1: Location of Beta-Defensin Gene Clusters in Different Species
SpeciesChromosomal Location of Major ClustersNotes
HumanChromosome 6, 8, 20 (DEFB118 on 20q11.1) asiaandro.comnih.govA primate-specific pericentric inversion split one cluster, resulting in five total clusters. physiology.org
MouseChromosome 2, 8, 14 physiology.orgoup.comThe orthologous cluster to human 20q is on mouse chromosome 2. physiology.org
CowChromosome 13, 27 physiology.orgCattle possess one of the most diverse repertoires of beta-defensin genes identified. physiology.org
ChickenChromosome 3 jabg.orgneueve.comBirds appear to have a single beta-defensin gene cluster. physiology.orgneueve.com

Comparative Analysis of DEFB118 Orthologs Across Mammalian Species

Comparative genomic studies have identified orthologs of the human DEFB118 gene in various mammalian species, providing insights into its evolutionary trajectory. physiology.orgnih.gov For instance, the ortholog in the mouse (Mus musculus) is named Defb21. physiology.org While the gene itself is conserved, its expression patterns and potential functions can show significant divergence between species.

In primates, such as humans and rhesus macaques, the expression of DEFB118 is highly specialized and restricted to the male reproductive tract, particularly the testis and epididymis. nih.gov This suggests a key role in reproductive processes. In contrast, the expression of its mouse orthologs is more widespread, occurring in multiple tissues in both males and females, including the urogenital tract. mdpi.comphysiology.org This difference in expression profiles indicates that after the divergence of rodents and primates, the primate DEFB118 gene likely evolved to acquire more specialized functions related to reproduction. physiology.org

The analysis of these gene clusters across species also reveals instances of gene loss and lineage-specific duplications. physiology.orgnih.gov Some beta-defensin genes present in primates are absent in the genomes of rodents, and vice versa, highlighting the dynamic nature of this gene family's evolution since the species diverged. physiology.orgnih.gov

Table 2: Comparative Data on DEFB118 and its Orthologs
SpeciesOrtholog NamePrimary Expression TissuesReference
Human (Homo sapiens)DEFB118Testis, Epididymis (specifically caput and corpus) nih.gov
Rhesus Macaque (Macaca mulatta)DEFB118Epididymis (specifically caput and corpus) nih.gov
Mouse (Mus musculus)Defb21Urogenital tract and other tissues (not male-specific) physiology.org

Role of Positive Selection in DEFB118 Sequence and Functional Evolution

The evolution of the DEFB118 gene is characterized by strong positive Darwinian selection, a process that promotes the accumulation of non-synonymous mutations that alter the resulting protein sequence. physiology.orgnih.gov This rapid evolution is a common feature of genes involved in host defense and reproduction, as it allows for adaptation to new challenges. nih.govelifesciences.org

Evolutionary analyses comparing the DNA sequences of DEFB118 and other beta-defensins across primate species have provided direct evidence for positive selection. nih.gov By calculating the ratio of non-synonymous (amino acid-altering) to synonymous (silent) substitution rates (ω), researchers have identified specific codons within the DEFB118 gene that have been under significant selective pressure. nih.gov An ω ratio greater than 1 is a strong indicator of positive selection. nih.gov

This intense selection pressure is believed to be a driving force behind the functional diversification of DEFB118. nih.gov It enables the peptide to adapt its antimicrobial properties against a constantly changing spectrum of pathogens while also refining its specialized roles in the reproductive system. physiology.orgnih.gov The selection often targets residues that affect the peptide's net charge and structure, which are critical for its biological activities. oup.com

Coevolutionary Relationship with Host-Pathogen Interactions and Reproductive Specialization

The evolutionary trajectory of DEFB118 is shaped by a dynamic interplay between two powerful selective forces: host-pathogen coevolution and reproductive specialization. nih.gov As an antimicrobial peptide, DEFB118 is a component of the innate immune system's first line of defense, particularly within the male reproductive tract. nih.govwikigenes.org Its evolution is part of a continuous "arms race" where the host must constantly adapt to overcome the evolving mechanisms of pathogens. nih.govnih.govplos.org The positive selection observed in the DEFB118 gene reflects this pressure to maintain effective defense against a diverse and evolving microbial environment. nih.govnih.gov

Concurrently, DEFB118 has been co-opted for crucial functions in reproduction. nih.gov Its specific expression in the epididymis and its presence on the surface of sperm indicate its involvement in sperm maturation, motility, or protection within the male and female reproductive tracts. asiaandro.comnih.govresearchgate.net The rapid evolution of reproductive proteins is often driven by factors such as sperm competition and sexual conflict. nih.gov Therefore, the molecular evolution of DEFB118 is a clear example of how a single gene can be molded by the dual requirements of providing antimicrobial defense and ensuring reproductive success. nih.gov

Methodological Approaches and Research Advancements in Defb118 Studies

Molecular Biology Techniques for Gene Expression Analysis (e.g., Quantitative RT-PCR, cDNA Microarray)

The analysis of DEFB118 gene expression has been fundamental to understanding its physiological roles. Techniques such as Northern Blot analysis have been employed to determine tissue-specific expression, revealing that DEFB118 is highly expressed in the male reproductive tract. nih.gov Studies have also utilized quantitative real-time polymerase chain reaction (qRT-PCR) to measure DEFB118 mRNA levels in response to specific stimuli. For instance, research has shown that Candida albicans and its component β-glucan can significantly increase the expression of DEFB118 mRNA in oral fibroblasts. scielo.br

Furthermore, expression analysis in primate models, such as macaques, has revealed age-dependent regulation of DEFB118. Its expression is specifically noted in the epididymis of pubertal and adult macaques, suggesting a role in reproductive maturation and function. nih.gov In cattle, analysis of RNA-Seq data has shown that while DEFB118 is expressed in the caput epididymis, its expression level is relatively low compared to other defensins like DEFB124. royalsocietypublishing.orgle.ac.uk These molecular techniques are essential for mapping the spatial and temporal expression patterns of DEFB118, providing clues to its biological significance.

Recombinant DEFB118 Protein Expression and Purification Strategies (e.g., E. coli expression systems)

Due to the low abundance of native DEFB118 in tissues, which makes direct isolation commercially unfeasible, researchers have relied on recombinant protein expression systems. nih.gov Escherichia coli is the most commonly used host for producing recombinant DEFB118. nih.govnih.gov

The process typically involves synthesizing the DEFB118 gene and cloning it into an expression vector, such as pET32a, often with a His-tag for purification. nih.govabgenex.comnovusbio.com The recombinant plasmids are then transformed into an appropriate E. coli strain, like Rosetta (DE3). nih.govnih.gov Expression of the protein is induced using Isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov Studies have optimized induction conditions, finding that a 4-hour induction period can yield over 250 μg/mL of the DEFB118 protein. nih.govresearchgate.net

Following expression, the bacterial cells are lysed, and the crude protein is purified. A common and effective method is Ni²⁺-IDA affinity chromatography, which utilizes the affinity of the His-tag for nickel ions. nih.govresearchgate.net The purity of the recombinant protein is then assessed using Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), with successful purifications achieving greater than 90% purity. abgenex.comnovusbio.comresearchgate.net The identity of the purified protein is confirmed by techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to ensure the amino acid sequence matches that of human DEFB118. nih.govresearchgate.net

ParameterDetailsSource(s)
Expression System Escherichia coli (e.g., Rosetta (DE3), BL21 strains) nih.govnih.govabgenex.com
Vector pET32a expression vector nih.gov
Tag N-terminal His-tag abgenex.comnovusbio.com
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 1.0 mM) nih.govnih.gov
Yield >250 µg/mL after 4 hours of induction nih.govnih.govresearchgate.net
Purification Ni²⁺-IDA affinity chromatography nih.govresearchgate.net
Purity >90% as determined by SDS-PAGE abgenex.comnovusbio.com
Identity Confirmation MALDI-TOF Mass Spectrometry nih.govresearchgate.net
Predicted Molecular Mass ~13.8 kDa abgenex.comnovusbio.com
Observed Molecular Mass (SDS-PAGE) ~30 kDa (as a fusion protein) nih.govnih.govresearchgate.net

In Vitro Assays for Antimicrobial and Immunomodulatory Activity Assessment (e.g., Minimum Inhibitory Concentration, Cell-Based Assays, Adhesion Assays)

A variety of in vitro assays have been crucial for characterizing the functional properties of DEFB118.

Antimicrobial Activity: The antimicrobial efficacy of DEFB118 is primarily quantified using the Minimum Inhibitory Concentration (MIC) assay. nih.govlitfl.comwikipedia.org This method determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism. wikipedia.orglibretexts.org Studies have shown that recombinant DEFB118 possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govuniprot.org For example, a MIC of 4 µg/mL has been reported for E. coli K88, E. coli DH5α, Staphylococcus aureus, and Bacillus subtilis. nih.govnih.gov Further investigations into its mechanism reveal that DEFB118 causes rapid permeabilization of both the outer and inner membranes of E. coli, leading to bacterial death. nih.govgenecards.orgresearchgate.netoup.com This is often assessed using fluorescent dyes like N-phenyl-1-napthylamine (NPN) for the outer membrane and diSC3-5 for the inner membrane. oup.com

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)Source(s)
Escherichia coli K88Gram-negative4 µg/mL nih.govnih.gov
Escherichia coli DH5αGram-negative4 µg/mL nih.govnih.gov
Salmonella typhimuriumGram-negative8 µg/mL nih.gov
Staphylococcus aureusGram-positive4 µg/mL nih.govnih.gov
Bacillus subtilisGram-positive4 µg/mL nih.govnih.gov

Immunomodulatory and Cell-Based Assays: The immunomodulatory functions of DEFB118 have been explored using cell-based assays. Porcine intestinal epithelial cells (IPEC-J2) challenged with enterotoxigenic E. coli (ETEC) serve as a common model. nih.govnih.gov In these assays, treatment with DEFB118 has been shown to significantly downregulate the expression of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govnih.govnih.gov Furthermore, DEFB118 treatment increased the viability of IPEC-J2 cells and reduced apoptosis following the bacterial challenge. nih.govnih.gov Adhesion assays have also demonstrated that DEFB118 can inhibit the adhesion of E. coli K88 to intestinal epithelial cells, which is a key step in preventing infection. nih.govgenecards.org

Utilization of Pre-Clinical Animal Models (e.g., Murine and Porcine Models of Infection and Inflammation)

Pre-clinical animal models have been instrumental in studying the biological context of DEFB118 expression and function.

Porcine Models: The pig is a relevant model for gastrointestinal research. The porcine jejunum epithelial cell line (IPEC-J2) is widely used as an in vitro model to simulate the intestinal environment. nih.govnih.govx-mol.net Studies using IPEC-J2 cells have provided significant insights into how DEFB118 attenuates inflammation and cell injury caused by pathogens like ETEC. nih.govx-mol.net These cell line models bridge the gap between simple biochemical assays and complex in vivo studies.

Murine Models: Mouse models are frequently used to study the orthologs of human defensin (B1577277) genes. Comparative genomic analyses have identified the mouse ortholog of human DEFB118 as Defb21, located on mouse chromosome 2. physiology.org By studying these orthologous genes in mice, researchers can investigate developmental regulation and the role of the defensin in the reproductive tract of a living organism. physiology.org For instance, the age-dependent expression of these defensins has been analyzed in the testis and epididymis of mice. physiology.org

Primate Models: Non-human primates, such as macaques, offer a closely related model to humans. Research on macaques has been vital for understanding the age-dependent and tissue-specific expression of DEFB118 in the epididymis, highlighting its potential role in sperm maturation. nih.gov

Bioinformatic Tools for Sequence, Structure, and Phylogenetic Analysis

Bioinformatics is an indispensable tool in the study of DEFB118, enabling analysis of its sequence, structure, and evolutionary history.

Sequence and Phylogenetic Analysis: Tools like BLAST (Basic Local Alignment Search Tool) are used to identify homologous sequences in genomic and expressed sequence tag (EST) databases. nih.gov The DNAMAN software has been used for sequence analysis, confirming that synthesized gene sequences are consistent with published ones. nih.gov Phylogenetic trees, constructed using methods like the neighbor-joining method, have revealed the evolutionary relationships of DEFB118. nih.gov For example, analysis shows that human DEFB118 is closely related to its orthologs in other primates, such as the gorilla, and that its amino acid sequence is highly conserved. nih.gov

Structural Analysis: The three-dimensional structure of the DEFB118 protein has been predicted using homology modeling servers like SWISS-MODEL. nih.gov These models show that DEFB118 exhibits the classic β-defensin fold, characterized by a three-stranded β-sheet. nih.gov This structural integrity, maintained by three intramolecular disulfide bonds, is essential for its antimicrobial activity. uniprot.orgnih.gov UniProt provides detailed information on these disulfide bonds and other post-translational modifications. uniprot.org

Q & A

Q. What experimental models are suitable for studying Beta-defensin 118 (DEFB118) expression and function in innate immunity?

Methodological Answer: DEFB118 can be studied using in vitro systems like RAW264.7 macrophages (for immunomodulatory effects) or recombinant expression in E. coli or yeast for antimicrobial activity assays . For in vivo models, murine systems are common; for example, DEFB118 attenuated E. coli K88-induced intestinal injury in mice via cytokine modulation (IL-6, TNF-α) . Key steps include:

  • Expression validation : Use qPCR or Western blotting to confirm tissue-specific expression (e.g., epididymis, macrophages) .
  • Functional assays : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, or LPS-induced inflammation models .

Q. How does DEFB118 differ functionally from other beta-defensins?

Methodological Answer: Comparative functional studies are critical. For example:

  • Activity profiling : DEFB118 exhibits weaker hemolytic activity compared to DEFB103A, making it safer for therapeutic exploration .
  • Structural alignment : Phylogenetic analysis (e.g., via DNAMAN 8.0) reveals conserved cysteine residues in primates, suggesting evolutionary constraints on antimicrobial function .
  • Target specificity : Use radial diffusion assays to compare efficacy against pathogens like C. albicans versus DEFB126 (which is sperm-specific) .

Q. What are the primary techniques to assess DEFB118's antimicrobial activity?

Methodological Answer: Standardize assays based on target pathogens:

  • Time-kill assays : Monitor bacterial viability over 24 hours using DEFB118 at varying concentrations .
  • Biofilm disruption : Crystal violet staining to quantify biofilm reduction in P. aeruginosa .
  • Synergy testing : Combine DEFB118 with conventional antibiotics (e.g., vancomycin) to assess additive effects .

Advanced Research Questions

Q. How can structural truncations or mutations alter DEFB118's dual role in antimicrobial activity and immunomodulation?

Methodological Answer: Truncated DEFB118 (e.g., lacking N-terminal residues) reduced LPS-induced TNF-α in macrophages by ~40%, suggesting structural motifs critical for TLR4 interaction . Methods include:

  • Site-directed mutagenesis : Modify cationic residues (e.g., Arg18) to test charge-dependent membrane disruption .
  • Circular dichroism : Compare secondary structure (α-helix/β-sheet content) of wild-type vs. mutants under lipid-binding conditions .

Q. What mechanisms underlie the androgen-dependent regulation of DEFB118 in the epididymis?

Methodological Answer: Hormonal regulation involves:

  • Promoter analysis : Identify androgen-response elements (AREs) in the DEFB118 promoter using ChIP-seq .
  • Knockdown models : siRNA targeting androgen receptors in epididymal cell lines to quantify DEFB118 suppression .
  • Comparative genomics : Analyze DEFB118 orthologs in primates (e.g., Pan troglodytes) to trace evolutionary conservation of regulatory motifs .

Q. How can contradictory data on DEFB118's efficacy across studies be resolved?

Methodological Answer: Discrepancies may arise from:

  • Experimental variables : Standardize salt concentration (≥150 mM NaCl reduces activity) or cell culture media (e.g., FBS interference) .
  • Meta-analysis : Pool data from RNA-seq datasets (e.g., GEO database) to correlate DEFB118 expression with infection outcomes .
  • Dosage calibration : Use pharmacokinetic models to determine tissue-specific effective concentrations in vivo .

Q. What genomic or epigenetic factors influence DEFB118's co-regulation within the beta-defensin gene cluster on chromosome 20?

Methodological Answer: The DEFB118 gene resides in a primate-specific cluster with DEFB126/127. Investigate:

  • CRISPR-Cas9 deletion : Remove cluster regions to assess DEFB118 dysregulation .
  • Chromatin conformation capture (Hi-C) : Map 3D interactions between DEFB118 and shared enhancers .
  • Methylation profiling : Compare CpG island methylation in DEFB118 promoters across tissues (e.g., testis vs. immune cells) .

Data Integration and Contradiction Analysis

Q. How should researchers contextualize DEFB118's dual roles in infection and inflammation?

Methodological Answer: Integrate multi-omics

  • Transcriptomics : Overlap DEFB118-induced genes with NF-κB/STAT3 pathways .
  • Proteomics : Identify DEFB118-binding partners (e.g., TLR4/MD2 complex) via co-IP/MS .
  • Clinical correlation : Cross-reference DEFB118 expression levels in inflammatory bowel disease (IBD) biopsies with disease severity .

Q. What strategies validate DEFB118's therapeutic potential without inducing cytotoxicity?

Methodological Answer:

  • Hemolysis assays : Test DEFB118 on erythrocytes at MIC concentrations (e.g., <5% hemolysis at 50 µg/mL) .
  • Cytokine profiling : Use multiplex ELISA to ensure DEFB118 does not overstimulate IL-1β/IL-8 in primary cells .
  • In silico modeling : Predict peptide-membrane interactions using MD simulations to optimize charge/hydrophobicity balance .

Tables of Key Findings

Functional Property Method Key Result Reference
Antimicrobial ActivityMIC assay vs. E. coliDEFB118 MIC: 8 µg/mL
Anti-inflammatory EffectLPS-stimulated RAW264.7 cellsTNF-α reduction by 60% at 10 µg/mL
Hemolytic SafetyErythrocyte lysis assay<5% hemolysis at 50 µg/mL
Hormonal RegulationAndrogen receptor ChIP-seqARE identified in DEFB118 promoter

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.